9H-fluoren-9-one O-[(cyclohexylamino)carbonyl]oxime
Overview
Description
9H-fluoren-9-one O-[(cyclohexylamino)carbonyl]oxime, also known as FCCO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
9H-fluoren-9-one O-[(cyclohexylamino)carbonyl]oxime has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of 9H-fluoren-9-one O-[(cyclohexylamino)carbonyl]oxime is in the field of neuroscience, where it has been shown to inhibit the activity of the nitric oxide synthase enzyme, which is involved in the regulation of neuronal signaling. 9H-fluoren-9-one O-[(cyclohexylamino)carbonyl]oxime has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Mechanism Of Action
9H-fluoren-9-one O-[(cyclohexylamino)carbonyl]oxime exerts its effects by inhibiting the activity of the nitric oxide synthase enzyme, which is involved in the production of nitric oxide. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including neuronal signaling and inflammation. By inhibiting the production of nitric oxide, 9H-fluoren-9-one O-[(cyclohexylamino)carbonyl]oxime can modulate these processes.
Biochemical And Physiological Effects
9H-fluoren-9-one O-[(cyclohexylamino)carbonyl]oxime has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 9H-fluoren-9-one O-[(cyclohexylamino)carbonyl]oxime can inhibit the activity of the nitric oxide synthase enzyme, leading to a decrease in nitric oxide production. This, in turn, can lead to a reduction in neuronal signaling and inflammation. Additionally, 9H-fluoren-9-one O-[(cyclohexylamino)carbonyl]oxime has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages And Limitations For Lab Experiments
One of the major advantages of 9H-fluoren-9-one O-[(cyclohexylamino)carbonyl]oxime is its high purity, which makes it suitable for use in a variety of lab experiments. Additionally, 9H-fluoren-9-one O-[(cyclohexylamino)carbonyl]oxime has been shown to have low toxicity, which makes it a safer alternative to other nitric oxide synthase inhibitors. However, one of the limitations of 9H-fluoren-9-one O-[(cyclohexylamino)carbonyl]oxime is its limited solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several potential future directions for research on 9H-fluoren-9-one O-[(cyclohexylamino)carbonyl]oxime. One area of interest is the development of novel 9H-fluoren-9-one O-[(cyclohexylamino)carbonyl]oxime derivatives with improved solubility and efficacy. Additionally, further studies are needed to fully elucidate the mechanism of action of 9H-fluoren-9-one O-[(cyclohexylamino)carbonyl]oxime and its potential applications in various fields of scientific research. Finally, clinical trials are needed to determine the safety and efficacy of 9H-fluoren-9-one O-[(cyclohexylamino)carbonyl]oxime in humans.
properties
IUPAC Name |
(fluoren-9-ylideneamino) N-cyclohexylcarbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-20(21-14-8-2-1-3-9-14)24-22-19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h4-7,10-14H,1-3,8-9H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTIMJNHQXUQJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)ON=C2C3=CC=CC=C3C4=CC=CC=C42 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00386053 | |
Record name | ST50993593 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00386053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(fluoren-9-ylideneamino) N-cyclohexylcarbamate | |
CAS RN |
5548-89-0 | |
Record name | ST50993593 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00386053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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